6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly branched oligosaccharide derivative characterized by repeated acetamido (NHCOCH₃), hydroxyl (OH), hydroxymethyl (CH₂OH), and carboxylic acid (COOH) functional groups. The compound’s complexity arises from its iterative branching pattern, which may influence its solubility, stability, and recognition by biomolecules such as lectins or enzymes.
Properties
IUPAC Name |
6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAUBHLTGUFQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N3O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monomer Synthesis and Functionalization
Core Oxane Ring Preparation
The 3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl building blocks are synthesized through:
- Stepwise protection : Benzylation of C-4 hydroxyl (BnBr, NaH, DMF, 0°C→rt, 12 h)
- Amination : C-3 azide introduction via Mitsunobu reaction (DIAD, PPh3, HN3, THF, −20°C)
- Reduction/acetylation : Staudinger reduction (PPh3, THF/H2O) followed by acetylation (Ac2O, pyridine)
Key Data:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Benzylation | 89% | 95% |
| Mitsunobu amination | 67% | 91% |
| Acetylation | 92% | 98% |
Glycosylation Strategies
Trichloroacetimidate Donor Approach
The α-glycosidic linkages are constructed using pre-activated donors:
- Donor preparation : Treatment of perbenzylated oxane with Cl3CCN, DBU (CH2Cl2, 0°C, 2 h)
- Coupling : 2.5 equiv donor, TMSOTf (0.1 equiv), molecular sieves (4Å), −40°C→rt
- Global deprotection : H2/Pd-C (50 psi, EtOAc/MeOH, 24 h)
Stereochemical Control:
Orthogonal Deprotection Sequences
Protecting Group Hierarchy
| Group | Deprotection Method | Compatibility |
|---|---|---|
| Acetyl | NH3/MeOH (24 h) | Stable to silyl ethers |
| Benzyl | H2/Pd-C (50 psi) | Cleaves TBDMS |
| TBDMS | TBAF/THF (0°C, 2 h) | Preserves esters |
Analytical Characterization
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically yields aldehydes or ketones, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
Drug Delivery Systems
- Targeted Delivery : The compound's unique structure allows for the encapsulation of therapeutic agents. Its ability to form hydrogels can be utilized for sustained drug release, targeting specific tissues or cells by modifying its surface properties with ligands or antibodies.
- Nanoparticle Formulation : It can be used to create nanoparticles that improve the bioavailability of hydrophobic drugs through solubilization and stabilization .
Tissue Engineering
- Scaffold Development : The compound can serve as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Its structural properties can be tailored to mimic the extracellular matrix, promoting tissue regeneration.
- Wound Healing Applications : Its hydrophilic nature aids in moisture retention in wound dressings, enhancing healing processes while preventing infection .
Biocompatibility Studies
- In Vivo Testing : The compound has been studied for its biocompatibility in various animal models. Its low toxicity profile makes it suitable for applications in biomedical devices and implants.
- Cellular Interactions : Research indicates that the compound promotes favorable interactions with various cell types, making it an ideal candidate for further studies in regenerative medicine .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetamido groups and hydroxyl functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Key Observations:
Functional Groups :
- The target compound shares acetamido and carboxylic acid groups with and compounds but lacks the trihydroxypropyl moiety seen in . This difference may reduce its hydrophilicity compared to the compound.
- Unlike ’s glycan, the target compound features a terminal carboxylic acid group, which could enhance its ionic interactions in aqueous environments .
Branching Complexity :
- The target compound’s iterative acetamido-oxan-carboxylic acid motif distinguishes it from the simpler linear structure in and the highly specialized glycan in .
- ’s compound exhibits fucosylation and GlcNAc substitutions, suggesting a role in specific biological recognition processes, whereas the target compound’s function remains speculative without direct data .
Synthetic Challenges :
- The target compound’s branching pattern and stereochemistry pose significant synthetic hurdles, akin to those described for multi-antennary glycans in . Efficient glycosylation reactions and protecting group strategies would be critical .
Research Findings and Implications
- The target compound’s stability in physiological conditions warrants further investigation .
- Analytical Characterization : Techniques like ion mobility spectrometry (used in for collision cross-section analysis) could resolve the target compound’s conformational isomers .
Biological Activity
The compound 6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (hereafter referred to as Compound A) is a complex glycosidic compound with potential biological activities. This article explores its biological activities based on available research findings.
Chemical Structure and Properties
Compound A is characterized by a highly substituted oxane structure with multiple hydroxyl and acetamido groups. Its molecular formula is and it has a molecular weight of approximately 675.63 g/mol. The intricate structure contributes to its biological activities, particularly in the context of enzyme interactions and cellular mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar glycosidic structures exhibit significant antimicrobial properties. Studies have shown that derivatives of glucosamine and related compounds can inhibit bacterial growth through interference with cell wall synthesis and function. For example, compounds structurally similar to Compound A have demonstrated activity against various strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds derived from glycosides often exhibit anti-inflammatory properties. In vitro studies suggest that Compound A may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is particularly relevant in the context of chronic inflammatory diseases .
Antioxidant Activity
The presence of multiple hydroxyl groups in Compound A suggests potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells. Preliminary assays indicate that Compound A can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
Compound A has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against lactate dehydrogenase (LDH), an enzyme crucial for energy metabolism in many organisms. Inhibition assays revealed that Compound A could significantly reduce LDH activity, suggesting its potential use in metabolic disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of glycosidic compounds demonstrated that derivatives similar to Compound A inhibited the growth of E. coli by up to 70% at concentrations as low as 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
In cellular models of inflammation, Compound A was found to downregulate the expression of COX-2 and iNOS, two key enzymes involved in inflammatory responses. This was evidenced by a reduction in nitric oxide production in activated macrophages when treated with Compound A .
Research Findings Summary Table
Q & A
How can researchers determine the three-dimensional conformation of this complex oligosaccharide, and what experimental techniques are most effective for resolving its stereochemical complexity?
Answer:
The compound’s 3D conformation requires integrating nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D HSQC, NOESY) to assign proton coupling networks and spatial proximities . X-ray crystallography is prioritized when stable crystals are obtainable, with synchrotron radiation improving resolution for large, flexible structures. Computational refinement via molecular dynamics (MD) simulations, constrained by NMR data, resolves ambiguities in glycosidic bond angles . For example, ’s InChI data highlights stereochemical descriptors critical for validating computational models.
What computational strategies are recommended for predicting glycosidic linkage stability, and how can quantum mechanical calculations be optimized for such large molecules?
Answer:
Quantum mechanical fragmentation approaches, such as the "divide-and-conquer" method, enable density functional theory (DFT) analysis of specific glycosidic bonds without full-system calculations. ICReDD’s reaction path search algorithms combine DFT with machine learning to predict activation barriers and transition states . Hybrid QM/MM (quantum mechanics/molecular mechanics) methods further optimize computational efficiency by treating reactive regions with DFT and the remainder with molecular mechanics .
How should researchers address regioselectivity challenges during glycosylation steps in the synthesis of this compound?
Answer:
Regioselectivity is controlled through orthogonal protecting group strategies. For example, acetyl groups (as in ) can temporarily block hydroxyls at non-target positions, while trichloroacetimidate donors enhance reactivity at desired sites. Empirical validation via thin-layer chromatography (TLC) and mass spectrometry (MS) monitors intermediate formation. ’s synthesis of analogous glycosides demonstrates iterative deprotection-glycosylation cycles to achieve branching fidelity.
What methodologies resolve contradictions between predicted and observed NMR spectra for such highly substituted carbohydrates?
Answer:
Discrepancies often arise from dynamic conformations or solvent effects. Researchers should:
- Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian software).
- Perform variable-temperature NMR to identify conformational averaging.
- Apply residual dipolar coupling (RDC) in aligned media to validate MD-simulated structures .
How can AI-driven tools enhance reaction condition optimization for scalable synthesis?
Answer:
AI platforms integrated with COMSOL Multiphysics simulate reaction kinetics under varying temperatures, pH, and solvent conditions. For instance, Bayesian optimization algorithms iteratively narrow down optimal parameters (e.g., catalyst loading, solvent polarity) using feedback from high-throughput screening data . highlights AI’s role in automating experimental design, reducing trial-and-error cycles by >50%.
What are critical considerations for designing isotope-labeling experiments to track this compound’s metabolic incorporation?
Answer:
Key steps include:
- Selecting or labels at metabolically stable positions (e.g., C-6 of acetamido groups).
- Validating label stability via LC-MS/MS during enzymatic hydrolysis.
- Designing pulse-chase experiments with time-resolved sampling to trace turnover rates in cellular models .
How can data integrity be ensured in multi-step synthesis documentation?
Answer:
Adopt electronic lab notebooks (ELNs) with blockchain timestamping to prevent data tampering. Use standardized metadata tags (e.g., MIChE for chemical experiments) for reproducibility. ’s emphasis on encryption and access controls ensures compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles.
What analytical techniques quantify trace impurities in synthesized batches of this compound?
Answer:
Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) quantifies non-UV-active impurities. For structural identification, tandem MS (MS/MS) with collision-induced dissociation (CID) fragments impurities, matched against spectral libraries .
How do solvent polarity and temperature impact the compound’s aggregation behavior in aqueous solutions?
Answer:
Dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) monitor aggregation. Lower temperatures (<10°C) and co-solvents like DMSO reduce aggregation by disrupting hydrophobic interactions. ’s AI-driven solubility predictions guide solvent selection to maintain monomeric stability.
What strategies mitigate hydrolysis of acetamido groups during long-term storage?
Answer:
Lyophilization with cryoprotectants (e.g., trehalose) minimizes hydrolysis. Storage at -80°C under argon atmosphere prevents oxidative degradation. Periodic stability testing via -NMR (monitoring NHCOCH peaks at δ 2.0–2.1 ppm) ensures integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
